molecular formula C23H22N4O4S B2848670 3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine CAS No. 1111290-68-6

3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine

Cat. No.: B2848670
CAS No.: 1111290-68-6
M. Wt: 450.51
InChI Key: XFDXVHTXLFLUHW-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring a 1,2,4-oxadiazole ring linked via a methylsulfanyl group and substituted phenyl moieties. The 3,5-dimethoxyphenyl group on the oxadiazole and the 4-ethoxyphenyl group on the pyridazine core contribute to its unique electronic and steric properties. The ethoxy and methoxy substituents may enhance solubility and metabolic stability compared to non-polar analogues.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-4-30-17-7-5-15(6-8-17)20-9-10-22(26-25-20)32-14-21-24-23(27-31-21)16-11-18(28-2)13-19(12-16)29-3/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDXVHTXLFLUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine is a complex organic molecule that belongs to the class of oxadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through a review of relevant literature and research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of an oxadiazole ring and a pyridazine moiety, which are known for their biological activity. The molecular formula is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 394.48 g/mol. The functional groups present in this compound may contribute to its pharmacological properties.

Biological Activity Overview

Compounds containing the 1,2,4-oxadiazole unit have been reported to exhibit a wide range of biological activities:

  • Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit various cancer cell lines. For instance, derivatives have demonstrated cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells, with some compounds showing IC50 values in the low micromolar range .
  • Antimicrobial Properties : The presence of oxadiazole rings has been linked to significant antimicrobial activity against both gram-positive and gram-negative bacteria. For example, certain oxadiazole derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus .
  • Anti-inflammatory and Analgesic Effects : Some studies indicate that oxadiazole derivatives possess anti-inflammatory properties and can act as analgesics. This is particularly relevant for compounds targeting pain pathways in models of inflammation .

Anticancer Studies

A detailed study on a series of oxadiazole derivatives highlighted their potential as anticancer agents. The study tested various compounds against multiple cancer cell lines, revealing that several derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 50 µM across different cell types .

Compound NameIC50 Value (µM)Cancer Cell Line
Compound A15HeLa
Compound B25CaCo-2
Compound C30MCF-7

Antimicrobial Evaluation

In vitro antimicrobial evaluations demonstrated that the compound exhibited potent activity against common pathogens. A study reported MIC values for several derivatives:

PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Candida albicans15.62

This indicates that the compound could serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Activity

Research has indicated that certain oxadiazole derivatives can inhibit inflammatory mediators in vitro. In models of acute inflammation, these compounds were shown to reduce edema significantly compared to controls .

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many oxadiazoles have been shown to inhibit enzymes such as histone deacetylases (HDACs), which play a critical role in cancer progression.
  • Receptor Modulation : Some studies suggest that these compounds may act on specific receptors involved in pain and inflammation pathways, contributing to their analgesic effects.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The incorporation of the oxadiazole group in this compound suggests potential activity against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms such as inhibition of cell proliferation and induction of cell cycle arrest .

Antimicrobial Properties

Compounds containing oxadiazole rings have demonstrated antimicrobial activity. The presence of the dimethoxyphenyl group may enhance this activity, making the compound a candidate for further investigation as an antimicrobial agent against resistant strains of bacteria and fungi .

Neuroprotective Effects

Recent studies have suggested that certain oxadiazole derivatives can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The specific structure of this compound could be optimized for enhanced neuroprotection through targeted modifications .

Organic Electronics

The unique electronic properties of compounds containing pyridazine and oxadiazole units make them suitable for applications in organic electronics. They can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their ability to facilitate charge transport is crucial .

Polymer Chemistry

Incorporating this compound into polymer matrices may improve the thermal stability and mechanical properties of the resulting materials. Research into polymer composites suggests that such modifications can lead to enhanced performance in various applications ranging from coatings to structural materials .

Pesticidal Activity

The structural characteristics of 3-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine suggest potential use as a pesticide. Compounds with similar functionalities have been shown to possess herbicidal or insecticidal properties, warranting further exploration in agricultural settings .

Comparison with Similar Compounds

Research Findings and Implications

Metabolic Stability

  • The trifluoromethyl group in the analogue is metabolically inert, which may reduce off-target interactions but could lead to bioaccumulation concerns.

Q & A

Q. What are the recommended synthetic routes for 3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine under reflux (e.g., ethanol, 80°C, 12 hours) .
  • Step 2 : Sulfur insertion via nucleophilic substitution using thiourea or mercapto intermediates under basic conditions (e.g., K₂CO₃ in DMF, 60°C) .
  • Step 3 : Coupling the oxadiazole and pyridazine moieties using a sulfanyl linker.
    Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF → acetonitrile) to reduce side reactions. Yield improvements (65% → 85%) are achieved by controlling temperature gradients and using anhydrous conditions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy and ethoxy groups) and linker connectivity .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected: ~454.56 g/mol) and fragmentation patterns .
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities from incomplete cyclization or sulfanyl coupling .

Q. What preliminary biological assays are recommended for evaluating its potential therapeutic activity?

  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
  • Cytotoxicity Assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the oxadiazole’s π-π stacking potential .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic pathways or biological activity?

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers in oxadiazole cyclization .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinities for kinase targets. Adjust substituents (e.g., ethoxy → fluoro) to enhance hydrophobic interactions .
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability to prioritize derivatives .

Q. How to resolve contradictions in experimental data, such as inconsistent bioactivity across analogs?

  • Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., substituent position vs. bioactivity). For example, a 2³ factorial design can test methoxy, ethoxy, and sulfanyl group contributions .
  • Statistical Validation : Use ANOVA to confirm significance of observed trends. Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

Q. What advanced techniques characterize its solid-state properties and stability?

  • Single-Crystal XRD : Resolve 3D structure to confirm bond angles and planarity of the oxadiazole-pyridazine system .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) for storage recommendations .
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC-MS to identify hydrolytically labile groups (e.g., sulfanyl linkages) .

Methodological Recommendations

  • Contradiction Resolution : Cross-validate bioassay results with orthogonal assays (e.g., SPR for binding kinetics if fluorescence assays conflict) .
  • Scale-Up : Transition batch synthesis to continuous flow reactors for improved reproducibility and reduced solvent waste .
  • Data Reproducibility : Archive raw spectra (NMR, MS) in open-access repositories and document reaction conditions in detail (e.g., exact stirring rates, humidity) .

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